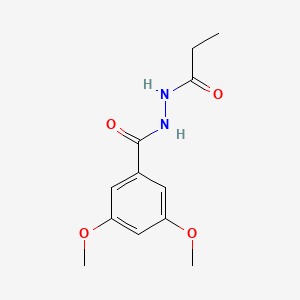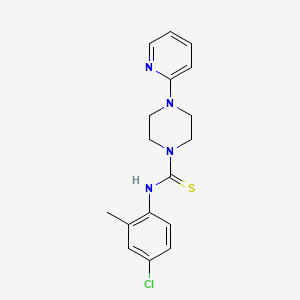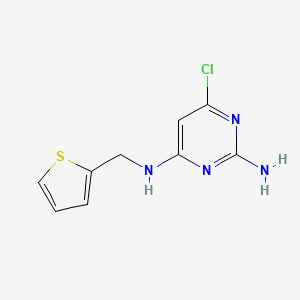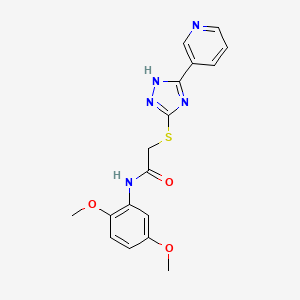![molecular formula C14H11FN4O2S B10866228 N-[[(4-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide CAS No. 500118-35-4](/img/structure/B10866228.png)
N-[[(4-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-{[2-(4-Fluorobenzoyl)hydrazino]carbothioyl}nicotinamide is a complex organic compound that features a nicotinamide moiety linked to a 4-fluorobenzoyl hydrazine group through a carbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-{[2-(4-Fluorobenzoyl)hydrazino]carbothioyl}nicotinamide typically involves a multi-step process:
-
Formation of 4-Fluorobenzoyl Hydrazine:
Starting Materials: 4-Fluorobenzoic acid and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol, under reflux conditions.
Procedure: 4-Fluorobenzoic acid is reacted with hydrazine hydrate to form 4-fluorobenzoyl hydrazine.
-
Coupling with Nicotinoyl Chloride:
Starting Materials: 4-Fluorobenzoyl hydrazine and nicotinoyl chloride.
Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-fluorobenzoyl hydrazine is coupled with nicotinoyl chloride to form the desired product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.
Substitution: The fluorine atom on the benzoyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology and Medicine:
Antimicrobial Activity: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways.
Industry:
Material Science: Its unique structural properties may make it useful in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N3-{[2-(4-Fluorobenzoyl)hydrazino]carbothioyl}nicotinamide exerts its effects is likely related to its ability to interact with biological macromolecules. The compound’s hydrazine and nicotinamide moieties can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially inhibiting enzyme activity or altering protein function. The fluorine atom may enhance binding affinity through hydrophobic interactions or by influencing the electronic properties of the molecule.
Comparison with Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside.
Fluorobenzoyl Hydrazine Derivatives: Compounds such as 4-fluorobenzoyl hydrazine and its analogs.
Uniqueness: N3-{[2-(4-Fluorobenzoyl)hydrazino]carbothioyl}nicotinamide is unique due to the combination of its nicotinamide and fluorobenzoyl hydrazine moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
CAS No. |
500118-35-4 |
|---|---|
Molecular Formula |
C14H11FN4O2S |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-[[(4-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11FN4O2S/c15-11-5-3-9(4-6-11)13(21)18-19-14(22)17-12(20)10-2-1-7-16-8-10/h1-8H,(H,18,21)(H2,17,19,20,22) |
InChI Key |
JDCLNWJYLXPUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)F |
solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-fluorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10866151.png)
![5-(furan-2-yl)-3-(furan-2-ylmethyl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10866162.png)

![1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B10866167.png)
![2-{4-[6-Amino-5-cyano-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide](/img/structure/B10866173.png)
![2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide](/img/structure/B10866174.png)
![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10866178.png)
![5-bromo-N-(4-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10866182.png)
![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10866197.png)


![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B10866214.png)
![2-[(5-benzyl-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10866221.png)
